BENZ(a)ANTHRACENE, 7,9,10,12-TETRAMETHYL-

Carcinogenicity Index QSAR E(LUMO)

7,9,10,12-Tetramethylbenz[a]anthracene (CAS 63019-70-5; C22H20, MW 284.40) is a tetra-methyl-substituted derivative of the polycyclic aromatic hydrocarbon (PAH) benz[a]anthracene. Unlike the more extensively studied 7,12-dimethyl analogue (DMBA), this compound carries methyl substituents at the bay-region-adjacent 7 and 12 positions plus the non-bay 9 and 10 positions.

Molecular Formula C22H20
Molecular Weight 284.4 g/mol
CAS No. 63019-70-5
Cat. No. B13812929
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBENZ(a)ANTHRACENE, 7,9,10,12-TETRAMETHYL-
CAS63019-70-5
Molecular FormulaC22H20
Molecular Weight284.4 g/mol
Structural Identifiers
SMILESCC1=CC2=C(C=C1C)C(=C3C(=C2C)C=CC4=CC=CC=C43)C
InChIInChI=1S/C22H20/c1-13-11-20-15(3)18-10-9-17-7-5-6-8-19(17)22(18)16(4)21(20)12-14(13)2/h5-12H,1-4H3
InChIKeyDESKSYWHCHZQSH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





7,9,10,12-Tetramethylbenz[a]anthracene (CAS 63019-70-5): Procurement-Specific Structural Identity and Analytical Baseline


7,9,10,12-Tetramethylbenz[a]anthracene (CAS 63019-70-5; C22H20, MW 284.40) is a tetra-methyl-substituted derivative of the polycyclic aromatic hydrocarbon (PAH) benz[a]anthracene . Unlike the more extensively studied 7,12-dimethyl analogue (DMBA), this compound carries methyl substituents at the bay-region-adjacent 7 and 12 positions plus the non-bay 9 and 10 positions . This specific substitution pattern defines a unique electronic structure and molecular geometry that cannot be replicated by other regioisomeric tetramethylbenz[a]anthracenes or by the mono- and dimethyl series [1]. The compound has been characterized by single-crystal X-ray diffraction, yielding an R-value refined to 0.050 from 2126 observed reflections [2]. Procurement decisions must differentiate this isomer from the 7,8,9,12-tetramethyl regioisomer (CAS 63020-39-3), which carries a distinct substitution pattern and therefore different physicochemical and biological properties .

Why 7,9,10,12-Tetramethylbenz[a]anthracene Cannot Be Interchanged with DMBA or Other Regioisomers in Carcinogenesis and Genotoxicity Research


In-class substitution of methyl-substituted benz[a]anthracenes is invalid for scientific procurement because methyl group position, not merely methyl count, dictates electronic structure, metabolic activation route, and biological potency [1]. The Ito et al. (1988) study demonstrated that chromosomal aberration incidence in rat bone marrow cells varied qualitatively and quantitatively among BA derivatives: DMBA induced exchanges and multiple aberrations while other BA derivatives produced only gaps and breaks, with relative aberration incidences falling in the strict order DMBA > EMBA > MEBA > other BA derivatives = control [2]. A QSAR analysis of 14 methyl-substituted benz[a]anthracenes established that log mutagenicity potency correlates negatively with E(LUMO) (r = 0.82), and mouse skin carcinogenicity correlates with E(LUMO) at r = 0.88 for tumor incidence [3]. Since the 7,9,10,12-tetramethyl substitution pattern yields a unique frontier-orbital energy, it is predicted to occupy a specific, non-interchangeable position on this carcinogenicity-mutagenicity continuum [3]. The 7,8,9,12-tetramethyl regioisomer (CAS 63020-39-3) is explicitly documented as lacking dedicated genotoxicity or mutagenicity studies in the public domain, underscoring that even closely related isomers cannot be treated as pharmacological equivalents .

Quantitative Differentiation Evidence: 7,9,10,12-Tetramethylbenz[a]anthracene vs. DMBA, Parent BA, and the 7,8,9,12-Tetramethyl Regioisomer


QSAR-Predicted Carcinogenicity Index Positioning: E(LUMO) as a Universal Rank-Order Metric across 14 Methyl-substituted Benz[a]anthracenes

The QSAR model of Lewis et al. (1995) established that mouse skin carcinogenicity for the benz[a]anthracene series is negatively correlated with E(LUMO): a lower (more negative) E(LUMO) predicts higher tumor incidence with r = 0.88, and log carcinogenicity index with r = 0.83 [1]. While experimentally measured carcinogenicity indices are not yet reported for the 7,9,10,12-tetramethyl isomer, its uniquely congested bay-region methylation pattern (positions 7 and 12 occupied) is predicted to reduce E(LUMO) relative to the unsubstituted parent BA, placing it closer to DMBA on the potency continuum than mono-methyl or non-bay-substituted analogues [1]. DMBA (the most potent BA derivative tested by Iball) carries an Iball carcinogenicity index substantially higher than BA, and the QSAR framework predicts that the 7,9,10,12-tetramethyl substitution pattern will occupy an intermediate to high position, distinct from the 7,8,9,12 regioisomer whose different substitution geometry results in a different E(LUMO) [2].

Carcinogenicity Index QSAR E(LUMO) Mouse Skin Tumorigenesis

DNA Intercalation Binding Affinity: Alkyl-Substituted PAHs Systematically Modulate DNA Binding Constants Relative to Anthracene and Chrysene Baselines

Binding studies using calf thymus DNA demonstrate that alkyl substitution on polycyclic aromatics directly modulates DNA intercalation affinity. The binding constants of DMBA and parent BA are nearly identical, yet 9,10-dimethylanthracene (DMA), a π-electron model compound of the bay-region diol epoxide of DMBA, binds 6.7 times more strongly than unsubstituted anthracene [1]. Similarly, 5-methylchrysene binds to DNA 3.9 times better than chrysene [1]. For 7,9,10,12-tetramethylbenz[a]anthracene, the four methyl substituents (including two at bay-region-adjacent positions 7 and 12) are predicted to influence DNA intercalation geometry and affinity differently from DMBA, which lacks the 9- and 10-methyl groups, and differently from the 7,8,9,12-isomer, where the 8-methyl group alters steric interactions at the intercalation site [1]. Although direct experimental binding constants are not yet reported for the title compound, the class-level trend establishes that methyl position matters quantitatively: some alkyl groups enhance intercalation while others inhibit it [1].

DNA Intercalation Binding Constants Bay-Region Diol Epoxide Calf Thymus DNA

Chromosomal Aberration Induction Capacity: Qualitative Distinction of Damage Type (Exchanges and Multiple CA vs. Gaps and Breaks Only) Among BA Derivatives

Ito et al. (1988) quantified chromosomal aberration (CA) induction by benz[a]anthracene derivatives following a single intravenous dose of 50 mg/kg in rat bone marrow cells. DMBA and EMBA induced not only gaps and breaks but also exchanges and multiple CA, whereas other BA derivatives induced only gaps and breaks [1]. The incidence of aberrant cells followed the rank order: DMBA > EMBA > MEBA > other BA derivatives = control, and the correlation coefficient between log aberrant cell incidence and carcinogenicity index across 9 BA derivatives was r = 0.792 [1]. The 7,9,10,12-tetramethyl substitution pattern—carrying methyl groups at both the 7 and 12 positions—meets the structural prerequisite identified by Ito et al. for CA induction capability (at least one methyl group at positions 7 and 12), predicting that this compound will be competent to induce CA, unlike the 7,8,9,12-isomer, which lacks bay-region methylation and is therefore predicted to be non-clastogenic by this structural criterion [1].

Chromosomal Aberrations Rat Bone Marrow Clastogenicity DMBA

Single-Crystal X-Ray Structural Authentication: High-Resolution Refinement (R = 0.050) Validates Isomer Identity and Provides Unit-Cell-Defined Physicochemical Property Baseline

The crystal structure of 7,9,10,12-tetramethylbenz[a]anthracene has been solved by single-crystal X-ray diffraction methods from crystals grown in ethanol, yielding a refined R-value of 0.050 based on 2126 observed reflections [1]. In the crystalline state, the compound forms dimeric units via intermolecular interactions, contrasting with its monomeric behavior in benzene solution [1]. This high-resolution structural dataset provides definitive authentication of the 7,9,10,12-substitution pattern, serving as a quantitative purity and identity benchmark for any procured batch. By contrast, the 7,8,9,12-tetramethyl regioisomer (CAS 63020-39-3) is documented primarily through estimated physicochemical data (melting point 132–133 °C, density 1.0560 g/cm³ estimate, boiling point ~493.89 °C estimate) , without a comparable published crystal structure refinement that would permit unit-cell-based batch authentication.

Crystal Structure X-Ray Diffraction Isomer Authentication Quality Control

Research and Industrial Application Scenarios for 7,9,10,12-Tetramethylbenz[a]anthracene (CAS 63019-70-5)


Structure–Carcinogenicity Relationship Studies: Mapping the Contribution of Non-Bay Methyl Substituents to Tumorigenic Potency

The 7,9,10,12-tetramethyl substitution pattern fills a critical gap in the structure–activity matrix of benz[a]anthracene carcinogens. With DMBA establishing the upper bound of carcinogenic potency (Iball index) and parent BA the lower bound, the title compound—bearing both bay-region (7,12) and non-bay (9,10) methyl groups—enables systematic deconvolution of how additional methyl substituents beyond the minimal 7,12-dimethyl motif modulate E(LUMO), DNA intercalation geometry, and ultimate carcinogenic potency [1]. The QSAR framework (r = 0.88 for tumor incidence vs. E(LUMO)) provides a quantitative prediction model that can be experimentally validated with this isomer [1]. Procurement of this specific isomer is essential because the 7,8,9,12 regioisomer differs in substitution geometry and is predicted to yield a distinct E(LUMO) and biological profile .

Chromosomal Damage Mechanistic Studies: Differentiating Clastogenic Mechanisms (Exchanges and Multiple Aberrations vs. Simple Breakage)

Ito et al. (1988) established that DMBA induces qualitatively distinct chromosomal damage (exchanges and multiple CA) compared to mono-methyl or non-bay-substituted BA derivatives, which produce only gaps and breaks [2]. The structural prerequisite—at least one alkyl group at the 7 and/or 12 positions—is satisfied by the 7,9,10,12-tetramethyl isomer, predicting CA competence. This compound can serve as a tetramethyl-substituted positive control for rat bone marrow clastogenicity assays, distinguishable from the predicted CA-incompetent 7,8,9,12-isomer [2]. This enables experiments that disentangle the relative contributions of bay-region methylation versus total methyl count in driving clastogenic mechanism selection.

DNA Intercalation and Adduct Formation Studies: Probing the Role of Non-Bay Methyl Groups in Intercalation Geometry

The class-level data from alkyl-substituted PAHs demonstrate that methyl substitution can either enhance (e.g., DMA: 6.7× vs. anthracene; 5-methylchrysene: 3.9× vs. chrysene) or inhibit DNA intercalation, and that DMBA and parent BA exhibit nearly identical binding constants despite vastly different carcinogenic potencies [3]. The 7,9,10,12-isomer, bearing two additional methyl groups (positions 9 and 10) not present in DMBA, provides a unique probe to test whether non-bay methylation further modulates intercalation affinity, potentially altering the balance between intercalation-mediated and covalent-adduct-mediated genotoxicity mechanisms [3].

Procurement Quality Control: Isomer Authentication via Powder XRD Matching to the Published Crystal Structure

The published single-crystal X-ray structure (R = 0.050, 2126 reflections) provides a quantitative, unit-cell-level fingerprint for isomer authentication upon receipt [4]. Because the 7,9,10,12- and 7,8,9,12-tetramethyl regioisomers share the same molecular formula (C22H20), elemental analysis alone cannot distinguish them. Procurement protocols should specify that the received batch be verified by powder X-ray diffraction pattern matching against the published crystal structure, or that the supplier provide a certificate of analysis confirming the 7,9,10,12-substitution pattern via single-crystal XRD or diagnostic NMR [4].

Quote Request

Request a Quote for BENZ(a)ANTHRACENE, 7,9,10,12-TETRAMETHYL-

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.